4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H10ClN3O3 and a molecular weight of 291.69 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a pyridin-2-ylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Substitution: The nitro-substituted intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles like amines or thiols, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-chloro-3-nitro-N-(pyridin-3-ylmethyl)benzamide: This compound has a similar structure but with the pyridinyl group attached at the 3-position instead of the 2-position.
4-chloro-3-nitro-N-(pyridin-4-ylmethyl)benzamide: This compound has the pyridinyl group attached at the 4-position.
4-chloro-3-nitro-N-(pyridin-2-yl)benzamide: This compound lacks the methyl group on the pyridinyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10ClN3O3 |
---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-5-4-9(7-12(11)17(19)20)13(18)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,18) |
InChI Key |
XKFWJXDFIKRSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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